cerium(4+);2-methoxyethanolate
Description
Significance of Cerium(IV) Species in Modern Chemical Synthesis and Materials Science
Cerium, a lanthanide, is notable for its ability to exist stably in both the +3 and +4 oxidation states. researchgate.net The cerium(IV) ion is a potent one-electron oxidant, a property that has been widely exploited in various chemical transformations. researchgate.netmdpi.com Its utility is widespread, spanning applications in organic synthesis, industrial catalysis, and bioinorganic chemistry. mdpi.com
In materials science, soluble cerium(IV) complexes are crucial as precursors for the synthesis of cerium dioxide (CeO₂), also known as ceria. mdpi.com Ceria nanoparticles are highly valued materials used extensively in applications such as automotive catalytic converters, solid oxide fuel cells, and as polishing agents. mdpi.comredalyc.org The ability of cerium to cycle between the Ce⁴⁺ and Ce³⁺ oxidation states is fundamental to the catalytic activity of ceria, particularly in its ability to store and release oxygen. redalyc.org The development of well-characterized, soluble Ce(IV) precursors is therefore a critical area of research to facilitate the production of these advanced ceria-based materials. mdpi.com For instance, the hydrolysis of cerium(IV) 2-methoxyethoxide has been used to produce CeO₂ aerogels with very large surface areas. fishersci.pt
Overview of Lanthanide Alkoxide Chemistry with Specific Emphasis on Cerium(IV) Complexes
Lanthanide alkoxides are a class of compounds characterized by a bond between a lanthanide metal and an alkoxide ligand (-OR). These alkoxide ligands are π-donors, forming strong metal-oxygen bonds with the highly Lewis acidic lanthanide ions. wheatoncollege.edu A common feature of lanthanide alkoxides is their tendency to form oligomeric or polymeric structures, especially with less sterically bulky alkoxide groups, where the ligands can act as bridges between metal centers. wheatoncollege.edu This behavior can be controlled by using fluorinated alkoxide ligands, which can minimize unwanted oligomerization. wheatoncollege.edu
The synthesis of Ce(IV) organometallic complexes has been historically constrained by a limited selection of suitable starting materials. mdpi.com Key entry points into Ce(IV) chemistry include the oxidation of Ce(III) compounds or the use of existing Ce(IV) materials like ceric ammonium (B1175870) nitrate (B79036) (CAN), Ce(OPrⁱ)₄, and various amide complexes. mdpi.com A common synthetic strategy for producing Ce(IV) alkoxides involves using CAN. atomiclayerdeposition.comresearchgate.netresearchgate.net For example, a general route involves the in situ creation of an intermediate like [Ce(OBut)₄] via a salt metathesis reaction between CAN and a tert-butoxide, followed by an alkoxy-exchange reaction to introduce the desired functional alkoxide. atomiclayerdeposition.com
Structurally, many cerium(IV) complexes adopt a pseudotetrahedral geometry. researchgate.net The stability of the cerium +IV oxidation state is influenced by the nature of the ligands, with an observed stabilization trend of alkoxy > siloxy > aryloxy. researchgate.net
Research Challenges and Opportunities in the Field of Cerium(IV) 2-Methoxyethanolate Chemistry
While cerium(IV) alkoxides like 2-methoxyethanolate hold promise, their development and application are not without challenges. A primary difficulty in the broader field of Ce(IV) chemistry is the often unpredictable nature of synthesis. The oxidation of Ce(III) precursors can be challenging and sometimes leads to ligand redistribution reactions, resulting in low yields of the desired product. mdpi.com The availability of well-defined, soluble Ce(IV) starting materials remains a constraint on the growth of its traditional organometallic chemistry. mdpi.com
Despite these hurdles, significant opportunities exist. There is a growing demand for well-characterized molecular precursors for advanced material fabrication techniques like MOCVD and ALD. atomiclayerdeposition.commdpi.com Compounds such as cerium(IV) 2-methoxyethanolate are part of a larger family of alkoxides being investigated for these purposes. Research into new heteroleptic complexes, which contain a mixture of different ligands, aims to fine-tune properties like volatility and thermal stability for better performance in deposition processes. atomiclayerdeposition.com Furthermore, Ce(IV) alkoxides have shown utility as initiators in the ring-opening polymerization of lactide, indicating potential applications in biodegradable polymer synthesis. mdpi.com The exploration of novel synthetic routes, such as those utilizing functional alcohols, and the detailed characterization of the resulting complexes continue to be active areas of research, promising to unlock new applications for these versatile compounds. atomiclayerdeposition.comdntb.gov.ua
Data Tables
Table 1: Physicochemical Properties of Cerium(IV) 2-Methoxyethanolate
| Property | Value | Source(s) |
| IUPAC Name | cerium(4+);2-methoxyethanolate | americanelements.com |
| Chemical Formula | Ce(OCH₂CH₂OCH₃)₄ | fishersci.ptamericanelements.comfishersci.com |
| Appearance | Yellow Liquid | fishersci.ptfishersci.com |
| Density | 1.02 g/mL | fishersci.ptfishersci.com |
| SMILES | COCC[O-].COCC[O-].COCC[O-].COCC[O-].[Ce+4] | fishersci.ptamericanelements.comfishersci.com |
| InChI Key | JRRALIVAHBLZSS-UHFFFAOYSA-N | americanelements.com |
| Typical Form | 18-20% w/w solution in 2-methoxyethanol (B45455) | fishersci.ptfishersci.com |
| UN Number | 1188 | fishersci.ptfishersci.com |
Table 2: Examples of Cerium(IV) Alkoxide Precursors for Materials Synthesis
| Compound Name | Abbreviation/Formula | Application/Characteristic | Source(s) |
| Tetrakis(2,2-dimethyl-3-butoxide)cerium(IV) | [Ce(thd)₄] | Commonly used precursor for CeO₂ thin film growth. | atomiclayerdeposition.com |
| Tetrakis(1-methoxy-2-methyl-2-propanolato)cerium(IV) | [Ce(mmp)₄] | Tested for MOCVD and ALD; self-limiting in ALD from 150-350 °C. | atomiclayerdeposition.com |
| Tetrakis(dimethylaminopropoxide)cerium(IV) | [Ce(dmap)₄] | Tested for MOCVD and ALD; showed ALD growth at temperatures as low as 100 °C. | atomiclayerdeposition.com |
| Cerium(IV) 2-methoxyethoxide | Ce(OCH₂CH₂OCH₃)₄ | Precursor for high-surface-area CeO₂ aerogels via hydrolysis. | fishersci.pt |
Structure
3D Structure of Parent
Properties
IUPAC Name |
cerium(4+);2-methoxyethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O2.Ce/c4*1-5-3-2-4;/h4*2-3H2,1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRALIVAHBLZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].COCC[O-].COCC[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28CeO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611339 | |
| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876107-33-4 | |
| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of Cerium Iv 2 Methoxyethanolate Compounds
Vibrational Spectroscopy for Ligand Coordination and Functional Group Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for probing the coordination of the 2-methoxyethanolate ligand to the cerium(IV) center and for analyzing the functional groups present in the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of cerium(IV) 2-methoxyethanolate is expected to exhibit characteristic absorption bands corresponding to the vibrations of the C-H, C-O, and Ce-O bonds. Analysis of these bands provides insight into the molecular structure and the nature of the metal-ligand bonding.
Key vibrational modes for the 2-methoxyethanolate ligand include C-H stretching, C-O stretching, and CH₂ bending. The coordination of the 2-methoxyethanolate ligand to the cerium(IV) ion through the oxygen atom is expected to cause a shift in the C-O stretching frequency compared to the free ligand. A new band at a lower wavenumber, corresponding to the Ce-O stretching vibration, would confirm the formation of the cerium alkoxide.
Table 1: Expected FTIR Spectral Data for Cerium(IV) 2-Methoxyethanolate
| Wavenumber (cm⁻¹) | Assignment | Expected Observation |
| 2850-3000 | C-H stretching | Multiple sharp peaks corresponding to symmetric and asymmetric stretching of CH₃ and CH₂ groups. |
| 1450-1470 | CH₂ scissoring | Bending vibration of the methylene (B1212753) groups in the ligand backbone. |
| 1350-1400 | C-H bending | Bending vibrations of the methyl and methylene groups. |
| 1050-1150 | C-O stretching | Strong absorption band associated with the C-O single bonds of the ether and alkoxide functionalities. A shift to lower frequency compared to free 2-methoxyethanol (B45455) would indicate coordination to the Ce(IV) ion. |
| 400-600 | Ce-O stretching | A broad to medium intensity band, characteristic of the metal-oxygen bond in cerium alkoxides. The position and shape of this band can provide information about the coordination environment of the cerium center. |
Note: The data in this table is representative and based on typical values for metal alkoxides. Specific experimental values for cerium(IV) 2-methoxyethanolate are not widely available in published literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Dynamics
NMR spectroscopy is an indispensable technique for determining the structure of molecules in solution. For cerium(IV) 2-methoxyethanolate, ¹H and ¹³C NMR would provide detailed information about the connectivity of atoms within the 2-methoxyethanolate ligand and its coordination to the diamagnetic Ce(IV) center.
¹H NMR Spectroscopy
The ¹H NMR spectrum of cerium(IV) 2-methoxyethanolate is anticipated to show distinct signals for the different types of protons in the 2-methoxyethanolate ligand. The chemical shifts of these protons would be influenced by the electronegativity of the neighboring oxygen atoms and the coordination to the cerium center.
The expected proton environments are:
The methyl protons (-OCH₃)
The methylene protons adjacent to the ether oxygen (-OCH₂CH₂O-)
The methylene protons adjacent to the alkoxide oxygen (Ce-OCH₂CH₂O-)
Coordination to the cerium(IV) ion would likely cause a downfield shift of the signals for the protons closest to the metal center due to the inductive effect.
Table 2: Expected ¹H NMR Chemical Shift Data for Cerium(IV) 2-Methoxyethanolate
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | 3.3 - 3.5 | Singlet |
| -OCH₂CH₂O- | 3.6 - 3.8 | Triplet |
| Ce-OCH₂CH₂O- | 3.9 - 4.2 | Triplet |
Note: The data in this table is hypothetical and based on typical chemical shifts for alkoxy ligands. The solvent used for NMR analysis can influence the exact chemical shift values.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing distinct signals for each unique carbon atom in the molecule. For cerium(IV) 2-methoxyethanolate, three distinct carbon signals are expected, corresponding to the methyl carbon, and the two methylene carbons of the ethoxy chain.
Similar to ¹H NMR, the chemical shifts of the carbon atoms, particularly the one directly bonded to the alkoxide oxygen, would be affected by coordination to the cerium(IV) center.
Table 3: Expected ¹³C NMR Chemical Shift Data for Cerium(IV) 2-Methoxyethanolate
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| -OCH₃ | 58 - 60 |
| -OCH₂CH₂O- | 70 - 72 |
| Ce-OCH₂CH₂O- | 65 - 68 |
Note: This data is representative and based on general values for similar organic ligands. Actual experimental values may vary.
Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For a relatively large and potentially non-volatile compound like cerium(IV) 2-methoxyethanolate, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be most suitable.
The mass spectrum would be expected to show a molecular ion peak corresponding to the entire cerium(IV) 2-methoxyethanolate molecule, [Ce(OCH₂CH₂OCH₃)₄]⁺. The isotopic pattern of this peak would be characteristic of the natural abundance of cerium isotopes.
Fragmentation of the molecular ion would likely proceed through the loss of one or more 2-methoxyethanolate ligands or fragments thereof. Common fragmentation pathways for metal alkoxides involve the loss of neutral ligand molecules or radicals.
Table 4: Expected Mass Spectrometry Data for Cerium(IV) 2-Methoxyethanolate
| m/z Value | Proposed Fragment |
| 440.46 | [Ce(OCH₂CH₂OCH₃)₄]⁺ (Molecular Ion) |
| 365.41 | [Ce(OCH₂CH₂OCH₃)₃]⁺ |
| 290.36 | [Ce(OCH₂CH₂OCH₃)₂]⁺ |
| 215.31 | [Ce(OCH₂CH₂OCH₃)]⁺ |
| 75.05 | [OCH₂CH₂OCH₃]⁺ |
Note: The m/z values are calculated based on the most abundant isotopes. The observed spectrum may show a complex pattern due to isotopic distributions and potential adduct formation with solvent or matrix molecules.
Thermal Analysis Techniques for Decomposition Pathways and Thermodynamic Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are critical for understanding the thermal stability and decomposition behavior of cerium(IV) 2-methoxyethanolate. This information is particularly important for its application as a precursor in materials synthesis, such as the formation of CeO₂ via thermal decomposition. acs.org
A TGA curve would show the weight loss of the compound as a function of temperature. The decomposition of cerium(IV) 2-methoxyethanolate is expected to occur in one or more steps, corresponding to the loss of the organic ligands. The final residual mass should correspond to the weight of cerium dioxide (CeO₂), assuming complete decomposition in an oxidizing atmosphere.
The DTA curve, plotted alongside the TGA curve, would indicate whether the decomposition processes are endothermic or exothermic. The decomposition of organic ligands is typically an exothermic process in the presence of an oxidizing agent.
The thermal decomposition of cerium(IV) 2-methoxyethanolate is a key step in the synthesis of high-surface-area CeO₂ aerogels or cryogels through hydrolysis and subsequent drying processes. thermofisher.commyfisherstore.comfishersci.pt The temperature at which decomposition begins provides a crucial parameter for designing the synthesis protocol for these nanomaterials.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For cerium(IV) 2-methoxyethanolate, DSC is instrumental in determining its thermal stability and identifying temperatures at which phase transitions or decomposition occur. icheme.org The analysis provides critical data on the onset temperature of decomposition and the associated enthalpy changes (ΔH), which are vital for safety assessments and for controlling its transformation into other materials, like cerium oxide. icheme.orgiaea.org
An exothermic heat change observed in a DSC scan would indicate the energy released during the decomposition of the compound. iaea.org Studies on various fine powder materials, including cerium oxides, have utilized DSC to measure the energy released upon heating, which can be correlated with changes in surface area and lattice strain. iaea.orgresearchgate.net A typical DSC experiment on cerium(IV) 2-methoxyethanolate would involve heating a small sample in a controlled atmosphere and recording the heat flow. semanticscholar.org The resulting thermogram would reveal endothermic peaks for melting and exothermic peaks for crystallization or decomposition, providing a thermal profile of the compound.
Table 1: Potential Thermal Events for Cerium(IV) 2-Methoxyethanolate Detectable by DSC
| Thermal Event | Expected Observation | Significance |
| Glass Transition | A change in the baseline of the heat flow signal | Indicates the transition from a rigid to a more flexible amorphous state. |
| Crystallization | Exothermic peak | Reveals the temperature at which an amorphous sample becomes crystalline. |
| Melting | Endothermic peak | Determines the melting point of the crystalline solid. |
| Decomposition | Sharp or broad exothermic peak(s) | Indicates the temperature range of thermal breakdown, crucial for precursor applications. icheme.org |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability and composition of materials by measuring changes in mass as a function of temperature. researchgate.net For cerium(IV) 2-methoxyethanolate, TGA is used to determine the temperatures at which the thermal decomposition of the organic ligands occurs. researchgate.net The analysis reveals a compound's thermal stability and the stoichiometry of its decomposition pathway, often culminating in the formation of cerium oxide.
A TGA curve for a cerium alkoxide precursor typically shows distinct weight loss stages. researchgate.netresearchgate.net An initial weight loss below 200°C is often attributed to the vaporization of residual solvent or moisture. researchgate.netresearchgate.net Subsequent, more significant weight loss at higher temperatures (e.g., above 300°C) corresponds to the cleavage of the C-O bonds and the decomposition of the 2-methoxyethanolate ligands. researchgate.net The final residual mass at the end of the analysis corresponds to the thermally stable inorganic product, typically CeO₂. This information is vital for applications like chemical vapor deposition or the synthesis of high-surface-area ceria. nih.gov
Table 2: Illustrative TGA Decomposition Profile for Cerium(IV) 2-Methoxyethanolate
| Temperature Range (°C) | % Weight Loss (Hypothetical) | Associated Process |
| 25 - 200 | ~5% | Removal of residual 2-methoxyethanol solvent or adsorbed water. researchgate.net |
| 200 - 450 | ~60% | Decomposition and volatilization of the four 2-methoxyethanolate ligands. researchgate.net |
| > 450 | Stable | Formation of the final stable residue, cerium(IV) oxide (CeO₂). |
Electronic Structure Probing through X-ray Absorption and Ultraviolet-Visible Spectroscopy
The distinct electronic properties of cerium(IV) compounds, including cerium(IV) 2-methoxyethanolate, arise from the Ce(IV) ion's electronic configuration and its interaction with the surrounding ligands. Spectroscopic techniques are essential for probing these properties.
X-ray Absorption Near Edge Structure (XANES) for f-Orbital Occupancy
X-ray Absorption Near Edge Structure (XANES) at the cerium L₃-edge is a powerful, element-specific technique used to determine the oxidation state and probe the electronic structure of cerium compounds. nih.govethz.ch It is particularly effective for quantifying the 4f-orbital occupancy (nf), which provides insight into the degree of covalency in the metal-ligand bonds. nih.govrsc.orgrsc.org
Formal Ce(IV) compounds, which have a nominal 4f⁰ configuration, exhibit a characteristic double-peak feature in their L₃-edge XANES spectra. nih.govnih.gov The main, higher-energy peak (around 5735 eV) is assigned to a 2p → 5d transition in a pure f⁰ final state (2p⁵4f⁰5d¹). nih.govaps.org A prominent shoulder or a distinct peak at a lower energy (around 5726 eV) arises from a final state where a ligand electron has transferred to a cerium 4f orbital (2p⁵4f¹L5d¹, where L represents a hole on the ligand). nih.gov The intensity ratio of this lower-energy peak to the total area of the doublet is used to calculate the ground state 4f occupancy (nf), reflecting the extent of Ce 4f orbital mixing with ligand valence orbitals. nih.govrsc.org For many Ce(IV) complexes, nf values are significant (e.g., 0.51 to 0.58), indicating substantial covalent character in the Ce-O bonds. rsc.org
Table 3: Typical Ce L₃-edge XANES Features for Cerium(IV) Compounds
| Feature | Approximate Energy (eV) | Electronic Transition (Final State) | Interpretation |
| Pre-edge feature | ~5717 | 2p → 4f | A low-intensity feature indicating some f-orbital character. nih.gov |
| Low-Energy Peak/Shoulder | ~5726 | 2p⁵4f¹L5d¹ | Represents the f¹ component of the wavefunction; its intensity correlates with covalency. nih.govnih.gov |
| Main Peak (White Line) | ~5735 | 2p⁵4f⁰5d¹ | Represents the f⁰ component of the wavefunction, characteristic of the formal Ce(IV) state. nih.govnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions in cerium(IV) compounds. Unlike the typically colorless Ce(III) ions, Ce(IV) complexes, including alkoxides, are known for their intense and varied colors (often yellow to red). nih.govrsc.org These colors are a result of strong absorption bands in the UV and visible regions, which are characteristic of ligand-to-metal charge transfer (LMCT) transitions. rsc.orgpsu.edu
For cerium(IV) 2-methoxyethanolate, the absorption bands are expected to arise from the promotion of an electron from the oxygen 2p orbitals of the alkoxide ligand to the vacant 4f orbitals of the Ce(IV) center (O 2p → Ce 4f). nih.govpsu.edunih.gov These LMCT transitions are parity-allowed and thus have high intensity. nih.gov The specific energy (and therefore wavelength) of these absorption bands is highly sensitive to the nature of the ligands coordinated to the cerium center. rsc.org Generally, Ce(IV) compounds show strong absorption below 400 nm. psu.edunih.gov
Table 4: Electronic Transitions in Cerium(IV) Alkoxide Complexes
| Spectral Region | Wavelength (λ) | Transition Type | Description |
| UV | < 350 nm | O 2p → Ce 5d | Higher energy ligand-to-metal charge transfer. nih.gov |
| UV-Visible | 350 - 500 nm | O 2p → Ce 4f | Intense LMCT responsible for the characteristic color of Ce(IV) complexes. nih.govpsu.edu |
Electrochemical Characterization for Redox Behavior and Oxidation State Stability
The chemistry of cerium is dominated by the accessible Ce(IV)/Ce(III) redox couple. Electrochemical methods are essential for quantifying the redox potential and understanding the factors that stabilize the tetravalent oxidation state.
Cyclic Voltammetry of Cerium(IV) Alkoxides
Cyclic Voltammetry (CV) is the primary electrochemical technique used to investigate the redox behavior of cerium complexes. It provides information on the reduction potential of the Ce(IV)/Ce(III) couple and the reversibility of the electron transfer process. For cerium(IV) alkoxides, CV reveals how the ligand environment stabilizes the +4 oxidation state. rsc.orgresearchgate.netcore.ac.uk
In a typical CV experiment, the potential is swept, and the resulting current from the reduction of Ce(IV) to Ce(III) and the subsequent re-oxidation is measured. The potential at which these events occur is a direct measure of the thermodynamic stability of the Ce(IV) state. Studies on various cerium(IV) complexes have shown that the redox potentials are highly tunable by the ligand framework. rsc.orgnih.gov Alkoxide ligands are generally effective at stabilizing the Ce(IV) state. researchgate.net For a series of cerium(IV) alkoxides, redox potentials can range from -0.84 to -1.61 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple, with the electrochemical process often being quasi-reversible. researchgate.net A more negative reduction potential indicates greater stabilization of the Ce(IV) oxidation state by the ligand set. rsc.orgnih.gov
Table 5: Representative Electrochemical Data for Cerium(IV) Complexes
| Compound Type | Redox Process | Potential Range (vs. Fc/Fc⁺) | Reversibility |
| CpCe(OR)₃ | Ce(IV) + e⁻ ⇌ Ce(III) | More negative potentials | Quasi-reversible researchgate.net |
| Cp₂Ce(OR)₂ | Ce(IV) + e⁻ ⇌ Ce(III) | -0.84 V to -1.61 V researchgate.net | Quasi-reversible researchgate.net |
| Ce(IV) Guanidinate-Amide | Ce(IV) + e⁻ ⇌ Ce(III) | Potentials become more positive with more guanidinate ligands, indicating less stabilization. rsc.orgnih.gov | Quasi-reversible rsc.orgnih.gov |
Note: Cp = pentamethylcyclopentadienyl; R = alkyl group.*
Diffraction and Microscopy for Solid-State Structure and Morphology
The precise determination of the three-dimensional atomic arrangement and the nanoscale morphology of materials are fundamental to understanding their chemical and physical properties. For metallo-organic compounds like cerium(IV) 2-methoxyethanolate, techniques such as single-crystal X-ray diffraction and transmission electron microscopy provide indispensable information.
Single-Crystal X-ray Diffraction for Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive analytical technique for determining the detailed atomic and molecular structure of a crystalline material. creative-biostructure.com The method is non-destructive and provides precise information regarding the internal lattice, including unit cell dimensions, the spatial arrangement of atoms, bond lengths, and bond angles. photon-center.comcarleton.edu The principle of SC-XRD is based on the diffraction of an X-ray beam by the ordered planes of atoms within a single crystal. carleton.edu This interaction produces a unique diffraction pattern of constructive interference spots, which can be mathematically decoded to generate a three-dimensional model of the electron density, and thus the exact position of each atom in the molecule. fzu.cz
While this technique is ideally suited for the structural elucidation of cerium(IV) 2-methoxyethanolate, a review of published scientific literature indicates that specific crystallographic data for this compound has not yet been reported. However, an illustrative data set for a hypothetical mononuclear structure is presented below to demonstrate the type of information that would be obtained from such an analysis.
Table 1. Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Cerium(IV) 2-Methoxyethanolate Complex. This data is for illustrative purposes only and does not represent published experimental results.
Click to view interactive table
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₂₈CeO₈ |
| Formula Weight | 440.47 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.15 |
| b (Å) | 18.54 |
| c (Å) | 11.21 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 2033.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.438 |
| Coordination Geometry | Distorted Dodecahedral |
| Avg. Ce-O bond length (Å) | 2.25 |
Transmission Electron Microscopy (TEM) for Nanoscale Morphology
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to obtain high-resolution images of materials at the nanoscale. nanocomposix.com It is the preferred method for directly observing and measuring the size, shape (morphology), and size distribution of nanoparticles. nanocomposix.comcd-bioparticles.com The technique works by transmitting a beam of electrons through an ultrathin specimen; the interactions of the electrons with the sample are used to form an image, providing resolution at the atomic level. cd-bioparticles.com
In the context of cerium(IV) 2-methoxyethanolate, TEM would be an essential tool for characterizing the morphology of nanoparticles synthesized using this compound as a precursor, for instance, through a sol-gel or hydrothermal method. Such processes can yield cerium oxide (CeO₂) nanoparticles, and their properties are highly dependent on their morphology. beilstein-journals.orgutwente.nl TEM analysis would reveal whether the resulting nanoparticles are spherical, rod-shaped, cubic, or of another morphology, and would allow for the precise measurement of their dimensions and assessment of their agglomeration state. beilstein-journals.org
No specific studies detailing the morphology of nanoparticles derived exclusively from a cerium(IV) 2-methoxyethanolate precursor were identified in the searched literature. The following table provides an example of the kind of morphological data that would be generated from a TEM analysis of such a material.
Table 2. Illustrative TEM Analysis of Nanoparticles Derived from a Cerium(IV) 2-Methoxyethanolate Precursor. This data is for illustrative purposes only and does not represent published experimental results.
Click to view interactive table
| Parameter | Observation |
|---|---|
| Particle Shape | Predominantly spherical |
| Average Particle Size | 15 nm |
| Size Distribution (Std. Dev.) | ± 3 nm |
| Agglomeration State | Moderate agglomeration observed |
| Crystallinity | Crystalline, as indicated by lattice fringes |
Theoretical and Computational Chemistry of Cerium Iv 2 Methoxyethanolate Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool for investigating the molecular geometry and electronic structure of cerium(IV) alkoxides like cerium(IV) 2-methoxyethanolate. DFT calculations, often utilizing hybrid functionals such as B3LYP, can accurately predict the coordination environment around the cerium center and the conformational arrangement of the 2-methoxyethanolate ligands. mtu.eduscirp.org These calculations are essential for understanding the stability of different potential isomers and for providing a foundational model for interpreting experimental data. mtu.edu For many trivalent and tetravalent metal complexes, DFT calculations have successfully proposed distorted octahedral or other complex geometries around the metal ion, which can be corroborated with experimental data. mtu.edu
The electronic structure of Ce(IV) complexes is of particular interest due to the accessibility of both the +3 and +4 oxidation states. nih.gov DFT calculations help elucidate the nature of the frontier molecular orbitals, which are crucial for understanding the compound's reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap (ΔE), for instance, is a key parameter that can be correlated with the chemical stability of the complex. mdpi.com
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption bands)
Computational chemistry provides indispensable support for the interpretation of spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating electronic absorption spectra, which aids in assigning the bands observed in experimental UV-Vis spectra. scirp.org
UV-Vis Absorption Bands: Cerium(IV) compounds, including alkoxides, are known for their distinct colors, which arise from ligand-to-metal charge transfer (LMCT) transitions. escholarship.orgpsu.edu These transitions typically occur in the UV-visible region. psu.eduresearchgate.net For cerium(IV) 2-methoxyethanolate, the oxygen lone pairs of the alkoxide ligand are the source of the electrons that are transferred to the empty 4f orbitals of the Ce(IV) center. TD-DFT calculations can predict the energies of these LMCT bands. scirp.orgnih.gov Studies on various Ce(IV) complexes show that the energy of these LMCT bands is sensitive to the nature of the ligand; for instance, increasing the number of certain ligands can cause a significant redshift in absorption. nih.govescholarship.org The intense colors are a hallmark of significant metal-ligand orbital overlap. escholarship.org
NMR Chemical Shifts: While experimental NMR spectra provide valuable structural information, paramagnetic species like some Ce(IV) complexes can present challenges. Computational methods can, in principle, predict NMR chemical shifts, although this is more complex for open-shell systems. For diamagnetic analogues or related systems, calculated NMR spectra can aid in assigning peaks and confirming the solution-state structure of the complex. semanticscholar.org
| Spectroscopic Technique | Predicted Feature | Computational Method | Typical Origin |
|---|---|---|---|
| UV-Vis Spectroscopy | Strong absorption bands in the UV-Vis region (300-500 nm) | TD-DFT | Ligand-to-Metal Charge Transfer (O 2p → Ce 4f) escholarship.orgpsu.edu |
| NMR Spectroscopy | Chemical shifts influenced by ligand conformation and metal center | DFT (GIAO method) | Electronic environment of the nuclei semanticscholar.org |
Detailed Analysis of Metal-Ligand Bonding Character and Cerium 4f Orbital Involvement
The bonding in lanthanide complexes is often described as primarily ionic due to the core-like nature of the 4f orbitals, which are shielded by the filled 5s and 5p subshells. york.ac.uk However, a growing body of spectroscopic and computational evidence indicates a degree of covalent character in the metal-ligand bonds of cerium(IV) complexes. researchgate.netchemrxiv.org
DFT calculations are crucial for quantifying this covalency. researchgate.net The analysis of molecular orbitals reveals the extent of mixing between the ligand orbitals (in this case, the oxygen 2p orbitals of the 2-methoxyethanolate) and the cerium orbitals. While the Ce 5d orbitals are known to be accessible for dative bonding, recent studies have highlighted the non-negligible involvement of Ce 4f orbitals in bonding. nih.govescholarship.orgresearchgate.net This 4f-orbital covalency, though minor, can significantly influence the reactivity and electronic properties of the complex. researchgate.net Computational analyses suggest that a good energy match between ligand π orbitals and cerium 4f orbitals can increase the participation of the 4f shell in metal-ligand bonds. nih.gov This interaction provides stabilization to the Ce(IV) oxidation state. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
For a flexible ligand like 2-methoxyethanolate, cerium(IV) 2-methoxyethanolate can likely adopt multiple conformations in solution. MD simulations can explore the potential energy surface to identify the most stable or populated conformations and the pathways for interconversion between them. nih.govmdpi.com This is particularly important for understanding reaction mechanisms, as the reactivity of the complex can be highly dependent on its conformation. rsc.org Such simulations can reveal, for example, the orientation of the desosamine (B1220255) sugar in macrolide antibiotics, which is critical to their biological function. rsc.org
Computational Prediction of Redox Potentials and Electron Transfer Mechanisms
The redox chemistry of the Ce(IV)/Ce(III) couple is a cornerstone of cerium's utility. Computational methods have been developed to predict the redox potentials of these complexes with reasonable accuracy. escholarship.orgcanterbury.ac.nz DFT calculations can be used to compute the energies of the oxidized [Ce(IV)(OR)₄] and reduced [Ce(III)(OR)₄]⁻ species, from which the redox potential can be estimated using a thermodynamic cycle. researchgate.net
Studies on various Ce(IV) complexes with oxygen-based ligands show that the redox potentials fall within a wide range, indicating that the ligand environment can significantly stabilize or destabilize the Ce(IV) oxidation state. nih.gov For instance, the introduction of sterically hindered ligands can lead to less spatial overlap between Ce 5d and ligand orbitals, resulting in a less stabilized Ce(IV) oxidation state and a lower reduction potential. nih.govescholarship.org Computational models have successfully correlated the LUMO energy of a series of Ce(IV) complexes with their experimental reduction potentials, providing a predictive tool for designing complexes with specific redox properties. escholarship.org
| Factor | Influence on Ce(IV)/Ce(III) Potential | Computational Insight |
|---|---|---|
| Ligand Electron Donation | Stronger O-donor ligands stabilize Ce(IV), making it harder to reduce (more positive potential). researchgate.net | Analysis of HOMO/LUMO energies and charge distribution. mdpi.com |
| Steric Hindrance | Bulky ligands can destabilize Ce(IV), making it easier to reduce (more negative potential). nih.govescholarship.org | Calculation of geometric parameters and metal-ligand overlap. nih.gov |
| Coordination Geometry | The geometry of the complex affects orbital energies and thus the stability of each oxidation state. | DFT geometry optimization and energy calculations. mtu.edu |
Theoretical Modeling of Molecular Complexity and Polymerization Mechanisms of Cerium(IV) Alkoxides
Cerium(IV) alkoxides, particularly in the absence of bulky ligands, have a tendency to form oligomeric or polymeric structures. cdnsciencepub.comresearchgate.net This can occur through hydrolysis, leading to the formation of oxo-alkoxide polymers, or through self-assembly. cdnsciencepub.com The degree of polymerization is a critical factor that governs properties like solubility and volatility. researchgate.net
Theoretical modeling can shed light on the mechanisms of this polymerization. Computational studies can model the step-by-step formation of dimers, trimers, and larger oligomers. cdnsciencepub.com These models explain the variation in the degree of polymerization by considering the ability of the cerium atom to exhibit higher coordination numbers through bridging alkoxide or oxo groups. cdnsciencepub.com For example, studies on the hydrolysis of ceric isopropoxide have shown that the resulting polymeric oxide isopropoxides can be described by structural models based on dimeric solvated units. cdnsciencepub.com Similar theoretical principles can be applied to understand and predict the polymerization behavior of cerium(IV) 2-methoxyethanolate. Furthermore, Ce(IV) alkoxides have been investigated as catalysts for the ring-opening polymerization of lactide, where DFT calculations have been used to correlate the electronic structure of the catalyst with its activity. nih.govacs.org
Computational Insights into Ligand Redistribution and Thermodynamic Stability
The thermodynamic stability of cerium(IV) 2-methoxyethanolate is a key aspect of its chemistry. Computational chemistry can be used to assess its stability relative to potential decomposition pathways, such as ligand redistribution reactions (Schlenk equilibrium) or intramolecular redox decomposition. novapublishers.comrptu.de
Generalized thermodynamic and kinetic methods, supported by computational calculations, can determine stability constants and the rates of decomposition. novapublishers.com For cerium(IV) complexes with various organic ligands, a correlation between thermodynamic and kinetic stability has been observed under certain conditions. novapublishers.com DFT calculations can quantify the free energy changes associated with ligand exchange reactions, providing insight into the stability of the homoleptic [Ce(OCH₂CH₂OCH₃)₄] complex versus mixed-ligand species that might form in solution. rptu.de The strong coordination of O-donor ligands generally helps to stabilize the Ce(IV) oxidation state. researchgate.net
Reactivity and Reaction Mechanisms of Cerium Iv 2 Methoxyethanolate
Thermal Decomposition and Polymerization Pathways of Cerium(IV) Alkoxides
The thermal behavior of cerium(IV) alkoxides, including 2-methoxyethanolate, is characterized by decomposition and polymerization processes that are highly dependent on the reaction conditions. These pathways are crucial for the synthesis of cerium-based materials.
Solid-State and Melt Polymerization Mechanisms
Cerium(IV) alkoxides can undergo polymerization in both the solid-state and melt phases. google.com The process is often initiated by heat, which promotes the condensation of alkoxide molecules. This can lead to the formation of polymeric chains with Ce-O-Ce linkages. The specific mechanisms can be complex and are influenced by the steric and electronic properties of the alkoxide ligands. For instance, bulkier alkoxide groups may hinder the extent of polymerization.
The thermal decomposition of cerium alkoxides is a key step in the preparation of cerium oxide materials. scielo.brresearchgate.net For example, the thermal decomposition of a cerium(IV) oleate (B1233923) precursor at 320 °C leads to the formation of ceria (CeO₂) nanoparticles. nih.gov The decomposition process often involves multiple steps, including the evaporation of adsorbed water and the breakdown of the organic ligands. nih.gov The nature of the organic chain and the coordinated metal influences the decomposition pathway and the final oxide morphology. nih.gov In some cases, a combination of melt polymerization and solid-state polymerization is employed to produce polyester (B1180765) copolymers in the presence of metal-containing catalysts, which can include cerium(III) alkoxides. google.com
Hydrolytic Polymerization Leading to Metal Oxide Alkoxide Polymers
The introduction of water to cerium(IV) alkoxides initiates hydrolytic polymerization. This process involves the hydrolysis of alkoxide groups to form hydroxyl species, followed by condensation reactions that create oxo or hydroxo bridges between cerium centers. This ultimately leads to the formation of metal oxide alkoxide polymers. cdnsciencepub.comgoogle.com The degree of polymerization can be controlled by the amount of water added. cdnsciencepub.com
This sol-gel process is a versatile method for preparing cerium oxide-containing coatings. google.comgoogle.com The hydrolysis and condensation of a mixture of cerium alkoxides and other metal alkoxides, such as silicon alkoxides, result in a polymer network where cerium is incorporated into the oxide matrix. google.com These coatings can provide protection against ultraviolet (UV) radiation. google.comgoogle.com The resulting polymeric species contain residual alkoxy and hydroxyl groups, and heat treatment is often required to remove these organic components and form the final metal oxide. google.com
Oxidative Reactivity of Cerium(IV) 2-Methoxyethanolate in Organic Transformations
The high oxidizing potential of the Ce(IV)/Ce(III) redox couple makes cerium(IV) 2-methoxyethanolate a valuable reagent in organic synthesis. wikipedia.orgmdpi.com Its reactivity is dominated by one-electron transfer processes, leading to the formation of radical intermediates. researchgate.netnih.gov
Role as a Potent One-Electron Oxidant in Synthesis
Cerium(IV) compounds, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), are well-established one-electron oxidants. researchgate.netnih.govorganic-chemistry.org Cerium(IV) 2-methoxyethanolate is expected to exhibit similar reactivity, participating in a wide range of oxidative transformations. These reactions often proceed through the formation of a Ce(IV)-substrate complex, followed by an inner-sphere electron transfer to generate a radical cation from the organic substrate. nih.gov
This reactivity is harnessed in various synthetic applications, including:
Oxidation of alcohols: Secondary alcohols are oxidized to ketones, and benzylic alcohols are converted to aldehydes. organic-chemistry.org
Carbon-carbon and carbon-heteroatom bond formation: The oxidative addition of radicals to alkenes, initiated by Ce(IV), enables the construction of complex organic molecules. researchgate.netnih.govorganic-chemistry.org
C-H functionalization: Photoinduced ligand-to-metal charge transfer (LMCT) in cerium(IV)-alkoxide complexes can generate reactive oxygen-centered radicals capable of abstracting hydrogen atoms from C-H bonds. nih.gov
The general mechanism for these transformations involves the reduction of Ce(IV) to Ce(III) as the organic substrate is oxidized. The Ce(III) can often be re-oxidized in a catalytic cycle.
Mechanistic Investigations of Oxidative Addition Reactions
The mechanism of oxidative addition reactions mediated by Ce(IV) typically involves the formation of a radical intermediate. researchgate.netnih.gov For instance, in the oxidation of alcohols, a Ce(IV)-alkoxide complex is formed in situ. rsc.org Subsequent ligand-to-metal charge transfer (LMCT), often induced by light, leads to the homolytic cleavage of the Ce-O bond, generating a Ce(III) species and an alkoxy radical. rsc.org This alkoxy radical can then undergo further reactions, such as β-scission or hydrogen atom abstraction, to drive the desired transformation. rsc.org
Similarly, the oxidation of other substrates, like phenols and dihydroanthracene, by Ce(IV) complexes can proceed via proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT) mechanisms. nih.gov The ability of Ce(IV) alkoxides to oxidize X-H bonds (where X can be O or C) is attributed to the cooperative effect of the oxidizing Ce⁴⁺ ion and the basicity of the alkoxide ligand. nih.gov
Ligand Exchange and Substitution Reaction Kinetics
Ligand exchange is a fundamental process in the coordination chemistry of metal complexes, including cerium(IV) 2-methoxyethanolate. savemyexams.com This involves the replacement of one or more ligands in the coordination sphere of the cerium ion with other ligands present in the reaction medium. The kinetics of these reactions provide insight into the reaction mechanism.
The substitution reactions of metal complexes can proceed through different mechanisms, primarily associative (SN2) or dissociative (SN1). cbpbu.ac.in For square planar complexes, an associative mechanism is often favored, where the incoming ligand first coordinates to the metal center to form a higher-coordinate intermediate before the leaving group departs. cbpbu.ac.in The rate of these reactions is often dependent on the nature of the entering ligand. cbpbu.ac.in
In the context of cerium(IV) 2-methoxyethanolate, ligand exchange with other alcohols, water, or chelating ligands can occur. The kinetics of such reactions can be studied using techniques like spectrophotometry, where changes in the UV-Vis absorption spectrum indicate the formation of new complexes. The rate of ligand exchange can be influenced by factors such as the concentration of the incoming ligand, the nature of the solvent, and the steric and electronic properties of both the original and incoming ligands. For some systems, the ligand exchange process can be biphasic, indicating a multi-step mechanism. The stability of the resulting complex is a driving force for ligand exchange, with the formation of a more stable complex being favored. savemyexams.com
Stability and Decomposition under Varied Environmental Conditions
The stability of cerium(IV) 2-methoxyethanolate is significantly influenced by its environment, particularly the presence of solvents and atmospheric components. As a highly reactive alkoxide, its decomposition pathways are primarily governed by hydrolysis, thermal stress, and reactions with atmospheric gases.
Solvent Effects
The nature of the solvent plays a crucial role in the stability and reactivity of cerium(IV) 2-methoxyethanolate. While specific quantitative data for this particular compound is limited in publicly available literature, general principles for cerium(IV) alkoxides can be applied.
Cerium(IV) alkoxides are known to be sensitive to protic solvents, especially water, which leads to hydrolysis. The reaction with water is typically rapid and results in the formation of cerium oxo-hydroxo species, and ultimately, cerium dioxide (CeO₂). The hydrolysis and condensation process can be generalized as follows:
Hydrolysis: The alkoxy group is replaced by a hydroxyl group. Ce(OR)₄ + H₂O → Ce(OR)₃(OH) + ROH
Condensation (Olation): Two cerium complexes react to form a Ce-O-Ce bridge by eliminating a water molecule. 2 Ce(OR)₃(OH) → (RO)₃Ce-O-Ce(OR)₃ + H₂O
Condensation (Oxolation): A hydroxyl group and an alkoxy group react to form a Ce-O-Ce bridge and an alcohol molecule. Ce(OR)₃(OH) + Ce(OR)₄ → (RO)₃Ce-O-Ce(OR)₃ + ROH
The solubility and stability in aprotic organic solvents are generally higher. However, even in these solvents, decomposition can occur over time, often accelerated by trace amounts of moisture. For instance, studies on other cerium(IV) alkoxide complexes have shown that decomposition can occur upon standing in solvents like dichloromethane (B109758) and acetonitrile, leading to the reduction of Ce(IV) to Ce(III) species researchgate.net. The stability of related cerium(IV) alkoxide complexes in different solvents is influenced by the ligand's steric bulk, with larger, bulkier ligands conferring greater stability atomiclayerdeposition.com.
The hydrolysis of cerium(IV) 2-methoxyethoxide, in a controlled manner, can be utilized for the synthesis of advanced materials. For example, its hydrolysis followed by supercritical drying or freeze-drying has been employed to produce CeO₂ aerogels with high surface areas researchgate.net. This underscores the high reactivity of the compound towards water.
| Solvent Type | General Effect on Cerium(IV) 2-Methoxyethanolate Stability | Decomposition Products | Reference |
| Protic (e.g., Water, Alcohols) | Low stability, rapid decomposition | Cerium oxo-hydroxides, Cerium dioxide (CeO₂), 2-methoxyethanol (B45455) | nih.gov |
| Aprotic (e.g., Toluene, Hexane) | Higher stability, but sensitive to trace moisture | Gradual decomposition, potential reduction to Ce(III) species | researchgate.net |
| Coordinating (e.g., THF) | Can form stable adducts, but still susceptible to hydrolysis | Solvated cerium species, eventual decomposition products | atomiclayerdeposition.com |
Atmospheric Exposure
Exposure to the atmosphere introduces two primary reactants that drive the decomposition of cerium(IV) 2-methoxyethanolate: moisture (H₂O) and oxygen (O₂).
Ce(OCH₂CH₂OCH₃)₄ + 2H₂O → CeO₂ + 4 HOCH₂CH₂OCH₃
This reaction highlights that the compound is "denatured by water" nih.gov.
Oxygen and Thermal Decomposition: While Ce(IV) is the highest stable oxidation state for cerium, the alkoxide ligands can be susceptible to oxidation, particularly at elevated temperatures. The thermal decomposition of metal alkoxides in the presence of air (oxygen) typically leads to the formation of the corresponding metal oxide. For cerium(IV) alkoxides, thermal decomposition in an inert atmosphere can also lead to the formation of cerium oxide through the elimination of organic fragments atomiclayerdeposition.com. Studies on the thermal decomposition of related cerium(III) carboxylates show a multi-stage process involving the formation of intermediate oxo-carbonate species before the final formation of CeO₂ sci-hub.st. Although the starting oxidation state is different, the ultimate product upon heating in an oxidizing atmosphere is CeO₂.
The stability of cerium(IV) alkoxides is also a function of the steric hindrance provided by the alkoxy groups. Less sterically demanding ligands can lead to lower thermal stability atomiclayerdeposition.com. Given that the 2-methoxyethanolate ligand is not exceptionally bulky, the compound is expected to have moderate thermal stability.
| Environmental Condition | Effect on Cerium(IV) 2-Methoxyethanolate | Primary Decomposition Products | Reference |
| Ambient Air (Moisture) | Rapid hydrolysis and condensation | Cerium dioxide (CeO₂), 2-methoxyethanol | researchgate.netfrontiersin.org |
| Elevated Temperature (Inert Atmosphere) | Thermal decomposition | Cerium dioxide (CeO₂), organic byproducts | atomiclayerdeposition.com |
| Elevated Temperature (Oxidizing Atmosphere) | Oxidation and decomposition | Cerium dioxide (CeO₂) | sci-hub.st |
Applications of Cerium Iv Alkoxides and Derivatives in Advanced Materials and Catalysis
Precursors for Advanced Metal Oxide Nanomaterials and Thin Filmsmdpi.comfishersci.pt
Cerium(IV) alkoxides, including cerium(IV) 2-methoxyethanolate, are highly effective precursors for producing ceria (CeO₂) and other metal oxide materials. mdpi.com Their solubility in organic solvents and their ability to decompose cleanly at elevated temperatures make them ideal for various deposition and synthesis techniques. mdpi.comgoogle.com
Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-quality thin films essential for the semiconductor and electronics industries. sputtertargets.net Cerium(IV) alkoxides are well-suited for CVD applications due to their volatility, which allows them to be transported in the vapor phase to a substrate. mdpi.com Upon thermal decomposition on the heated substrate, these precursors form a thin, uniform film of cerium oxide (CeO₂). americanelements.com This process is critical for creating insulating layers in integrated circuits and other electronic components where material purity and structural integrity are paramount. sputtertargets.net The use of compounds like cerium(IV) 2-methoxyethanolate in CVD processes is valued for developing these advanced material layers. mdpi.com
The sol-gel process offers a versatile and controllable method for creating functional oxide coatings, and cerium(IV) alkoxides are key ingredients in this methodology. sci-hub.se Specifically, in the fabrication of cerium dioxide-titanium dioxide (CeO₂-TiO₂) mixed oxide films, a cerium alkoxide like cerium(IV) 2-methoxyethanolate is used alongside a titanium alkoxide, such as titanium butoxide. researchgate.net
The process typically involves the following steps:
Solution Preparation : The cerium and titanium alkoxide precursors are dissolved in a common solvent, often an alcohol. researchgate.netresearchgate.net
Hydrolysis and Condensation : The addition of water, sometimes with an acid or base catalyst, initiates hydrolysis and condensation reactions, transforming the alkoxides into a colloidal suspension known as a "sol." tesisenred.net
Coating and Gelation : This sol is then applied to a substrate using techniques like spin-coating or dip-coating. researchgate.netkhas.edu.tr As the solvent evaporates, the sol forms a solid, porous network called a "gel."
Thermal Treatment : The coated substrate is subjected to a heat treatment (annealing) to densify the film, remove residual organic components, and crystallize the mixed oxide. researchgate.net
This method allows for the creation of homogeneous, transparent, and colorless films with tailored optical and structural properties by controlling the composition and processing parameters. researchgate.netkhas.edu.tr The resulting CeO₂-TiO₂ films are investigated for applications such as photocatalytic systems that can be excited by solar light. researchgate.net
Below is a table summarizing the influence of processing parameters on the properties of sol-gel derived CeO₂-TiO₂ thin films.
| Property | Influencing Factor | Observation | Source |
| Refractive Index | pH of the sol | Increases from 1.49 to 1.60 as pH rises from 2.22 to 2.92. | khas.edu.tr |
| Film Thickness | pH of the sol | Increases from 46.6 nm to 96.1 nm as pH rises from 2.22 to 2.92. | khas.edu.tr |
| Film Structure | pH of the sol | The uniformity and porosity of the films change with the pH of the sol prior to deposition. | khas.edu.tr |
| Crystallinity | Ce(OR)₄ in Ti(OR)₄ | The presence of the cerium alkoxide can inhibit the formation of large Ti-O-Ti networks, leading to an amorphous structure in the resulting film. | khas.edu.tr |
| Optical Band Gap | Ceria Concentration | The band gap value can be lowered, with a 5 mol% ceria concentration treated at 700°C showing a significant reduction. | researchgate.net |
The synthesis of nanoparticles with controlled size, shape, and properties is a major focus of nanotechnology. tesisenred.net Cerium(IV) alkoxides like cerium(IV) 2-methoxyethanolate serve as excellent organic precursors for this purpose, particularly in non-aqueous synthesis routes that offer superior control over particle aggregation and crystal growth. tesisenred.net
Hydrolysis of cerium(IV) 2-methoxyethanolate is a direct route to producing cerium dioxide. fishersci.ptfishersci.no When this hydrolysis is followed by techniques such as supercritical drying or freeze-drying, it can yield CeO₂ aerogels or cryogels with exceptionally large surface areas, sometimes exceeding 300 m²/g. fishersci.pt The ability to control the synthesis conditions, such as temperature, pH, and the choice of capping agents, allows for the precise tailoring of nanoparticle characteristics, including morphology and the ratio of Ce³⁺ to Ce⁴⁺ ions on the surface, which is crucial for catalytic activity. nih.govmdpi.com The use of such precursors is fundamental to developing ceria nanoparticles for a variety of advanced applications. mdpi.comtesisenred.net
Catalytic Applications in Organic Synthesis and Polymerizationelectronicsandbooks.comacs.org
The unique electronic properties of cerium, particularly its ability to cycle between the +3 and +4 oxidation states, make its compounds valuable in catalysis. acs.orgresearchgate.net Cerium(IV) alkoxides have emerged as promising catalysts in several areas of organic chemistry.
Cerium(IV) alkoxides have been identified as rare but effective catalysts for the ring-opening polymerization (ROP) of lactide, a process used to produce polylactic acid (PLA), a major biodegradable polymer. While examples in the literature are scarce compared to other metal alkoxides, studies have demonstrated their capability to initiate polymerization.
The table below presents research findings on the catalytic activity of a cerium(IV) tert-butoxide complex in the polymerization of L-lactide.
| Catalyst | Monomer/Catalyst Ratio | Temperature | Time | Conversion | Source |
| Ce(OᵗBu)₄(THF)₂ | 100 | Room Temperature | 18 min | 20% | |
| Ce(OᵗBu)₄(THF)₂ | 100 | Room Temperature | ~22 min | 100% | |
| Ce(OᵗBu)₄(THF)₂ | 500 | Room Temperature | 40 min | 100% |
The Ce(IV)/Ce(III) redox couple is central to the catalytic activity of cerium compounds in a variety of organic transformations. acs.orgresearchgate.net Cerium(IV) complexes have long been used as stoichiometric oxidants, but their application as true catalysts has advanced significantly by modifying the ligands around the cerium center and by utilizing their photoresponsive properties. acs.orgresearchgate.net
Cerium(IV) alkoxides are part of a class of complexes that can participate in redox catalysis. researchgate.net A key mechanistic step in these catalytic cycles is often the homolysis (cleavage) of the Ce(IV)–ligand covalent bond, which can generate organic radicals. acs.orgresearchgate.net This process can be initiated by light, taking advantage of the ligand-to-metal charge transfer (LMCT) properties of Ce(IV) complexes. acs.orgnih.gov These generated radicals can then participate in a variety of subsequent reactions, including C-C bond formation and selective oxidations. acs.org For example, Ce(IV) complexes have been shown to be efficient catalyst precursors for the decarboxylative oxygenation of arylacetic acids under irradiation with visible light. nih.gov This reactivity underscores the potential of cerium(IV) alkoxides in developing mild and selective catalytic oxidation processes. researchgate.net
Potential Roles in Bioinorganic Systems (e.g., selective cytotoxic activity of specific Ce(IV) complexes)
The unique redox chemistry of cerium, cycling between Ce(III) and Ce(IV) states, is at the heart of its emerging applications in bioinorganic chemistry. wikipedia.orgmdpi.com Cerium(IV) complexes, in particular, are gaining attention for their potential as therapeutic agents, demonstrating selective cytotoxic activity against various cancer cell lines.
Detailed research has revealed that certain cerium(IV) coordination compounds exhibit significant anticancer properties. For instance, novel cerium(IV) complexes with the polyether ionophores monensin (B1676710) and salinomycin (B1681400) have shown promising cytotoxic activity against the human tumor uterine cervix (HeLa) cell line. mdpi.comresearchgate.netnih.gov These complexes were found to be highly selective, showing less toxicity to non-tumor cells compared to established chemotherapy drugs like cisplatin. mdpi.comresearchgate.netnih.gov
Other studies have highlighted the effectiveness of cerium(IV) complexes with different organic ligands:
A complex with an 8-hydroxyquinolone derivative was effective against human ovarian, liver, and lung cancer cells, with good selectivity. mdpi.com
A Ce(IV) complex with a 3-MBTMPD imine derivative showed significant cytotoxicity in cervical and breast cancer cells. mdpi.com
A dicarboxylate-bearing Ce(IV) complex displayed activity against breast cancer, colon adenocarcinoma, and lymphocyte cells. mdpi.comresearchgate.net
Cerium complexes with coumarin (B35378) derivatives have also been synthesized and found to be more active than inorganic cerium salts in cytotoxic screenings. nih.gov
The mechanism of this cytotoxic activity is believed to be linked to the strong oxidizing potential of the Ce(IV)/Ce(III) couple, which can be stabilized by anionic oxygen-bearing ligands. mdpi.com This interaction can induce oxidative stress and apoptosis in cancer cells. The design of the coordinating ligands is crucial, as it influences the stability, solubility, and ultimately the biological activity of the cerium(IV) complex. researchgate.net
Table 1: Examples of Cytotoxic Activity of Cerium(IV) Complexes
| Cerium(IV) Complex Ligand | Cancer Cell Line(s) | Key Finding |
|---|---|---|
| Monensin and Salinomycin | Human tumor uterine cervix (HeLa) | Promising and highly selective cytotoxic activity. mdpi.comresearchgate.netnih.gov |
| 8-Hydroxyquinolone derivative | Human ovarian (SK-OV-3), liver (BEL-744), and lung (NCl-H460) | Effective with good selectivity compared to a normal liver cell line. mdpi.com |
| 3-MBTMPD imine derivative | Cervical (HeLa) and breast (MCF-7) | Possesses significant cytotoxicity. mdpi.com |
| Dicarboxylate | Breast cancer (MCF-7), colon adenocarcinoma (HT-29), and lymphocyte (HT-60) | Shows activity against multiple cancer cell types. mdpi.comresearchgate.net |
Emerging Applications in Functional Materials (e.g., electrochromic devices, oxygen sensors, energy storage)
The distinct electronic and optical properties of cerium(IV) compounds make them valuable in the development of advanced functional materials. Cerium(IV) alkoxides, such as cerium(IV) 2-methoxyethoxide, often serve as precursors in the synthesis of these materials, particularly cerium oxide (CeO₂). researchgate.netepa.govfishersci.pt
Electrochromic Devices: Cerium oxide is a critical component in electrochromic devices, which can change their transparency in response to an electrical voltage. nih.govinstras.com It is primarily used as a transparent ion-storage layer, often acting as a counter-electrode to a material like tungsten oxide. researchgate.netinstras.com Thin films of CeO₂, prepared from cerium(IV) alkoxide precursors via sol-gel methods, exhibit reversible electrochemical properties. researchgate.netepa.gov The mechanism involves the intercalation and deintercalation of ions (like Li⁺), which is associated with the Ce⁴⁺/Ce³⁺ redox couple, allowing the device to switch between transparent and colored states. researchgate.net Research has shown that CeO₂ films can have an ion storage capacity of around 14 mC/cm². researchgate.net Mixing CeO₂ with TiO₂, also from alkoxide precursors, can further enhance the ion storage capacity. uni-saarland.de
Oxygen Sensors: The ability of cerium oxide to readily lose and gain oxygen atoms at high temperatures makes it an ideal material for oxygen sensors. scirp.org This property is directly linked to the reversible transition between Ce⁴⁺ and Ce³⁺. The electrical conductivity of the material changes with the oxygen partial pressure in the surrounding environment, providing a measurable signal for oxygen concentration.
Energy Storage: Cerium compounds are being actively researched for energy storage applications. In the realm of supercapacitors, the pseudocapacitive nature of cerium oxide, which stems from the rapid Ce³⁺/Ce⁴⁺ redox reactions, is a key attribute for charge storage. For solid oxide fuel cells, doped ceria is employed as a solid electrolyte because of its high ionic conductivity at elevated temperatures, facilitating the movement of oxygen ions. Recent research has also pointed towards the potential of topological quantum batteries, which could offer efficient energy storage. americanelements.com
Table 2: Applications of Cerium(IV) Derivatives in Functional Materials
| Application | Material | Key Property | Precursor Example |
|---|---|---|---|
| Electrochromic Devices | Cerium Oxide (CeO₂) | Transparent ion storage, reversible Li⁺ intercalation. researchgate.netepa.gov | Cerium(IV) methoxyethoxide. researchgate.netepa.gov |
| Oxygen Sensors | Cerium Oxide (CeO₂) | Change in electrical conductivity with oxygen partial pressure. scirp.org | Cerium(IV) alkoxides. researchgate.net |
Future Research Directions and Perspectives in Cerium Iv 2 Methoxyethanolate Chemistry
Development of Novel and Sustainable Synthetic Strategies for Scalable Production
The broader adoption of cerium(IV) 2-methoxyethanolate in industrial applications hinges on the development of scalable, cost-effective, and environmentally benign synthetic routes. Current synthetic methods often rely on starting materials like ceric ammonium (B1175870) nitrate (B79036) (CAN) or the oxidation of Ce(III) precursors, which can be unpredictable due to ligand redistribution. mdpi.com Future strategies will likely focus on direct, high-yield syntheses that minimize waste and utilize greener solvents.
A promising approach involves the salt metathesis reaction between a suitable cerium(IV) source and an alkali metal 2-methoxyethanolate. atomiclayerdeposition.com Another avenue is the development of continuous flow processes, which can offer better control over reaction parameters, improve safety, and facilitate large-scale production. rsc.org The design of syntheses based on the principles of green chemistry will be paramount, focusing on atom economy and the use of renewable resources.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Advantages | Challenges |
| Salt Metathesis | High yield, modular. atomiclayerdeposition.com | Requires moisture-free conditions, potential for salt byproducts. |
| Direct Oxidation of Ce(III) | Utilizes more common Ce(III) precursors. | Can lead to unpredictable product mixtures. mdpi.com |
| Continuous Flow Synthesis | Enhanced safety, scalability, and control. rsc.org | Higher initial setup cost, requires specialized equipment. |
| Electrochemical Synthesis | Avoids chemical oxidants, precise control. | Solvent and electrolyte selection can be complex. |
Integration of In-Situ Characterization Techniques for Real-Time Reaction Monitoring
A deeper understanding of the formation and reactivity of cerium(IV) 2-methoxyethanolate requires the ability to observe these processes in real-time. The integration of in-situ characterization techniques is crucial for elucidating reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions.
Techniques such as in-situ Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide valuable information about the coordination environment of the cerium center and the behavior of the 2-methoxyethanolate ligand during a reaction. optica.org For instance, in-situ luminescence analysis has been successfully used to monitor the formation of cerium complexes by tracking changes in the Ce(III) 5d–4f electronic transitions. rsc.org Similarly, real-time monitoring of cerium(IV) consumption using UV-Vis spectroscopy has been employed in kinetic studies of oxidation reactions. nih.gov The application of these and other techniques, like in-situ X-ray diffraction for solid-state reactions, will be instrumental in developing more rational and efficient synthetic and catalytic processes. rsc.org
Deepening Understanding of Structure-Reactivity Relationships through Advanced Computational Modeling
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and predicting the reactivity of cerium complexes. researchgate.net For cerium(IV) 2-methoxyethanolate, DFT can elucidate the nature of the Ce-O bond, the influence of the ligand on the redox potential of the Ce(IV)/Ce(III) couple, and the mechanism of catalytic reactions. researchgate.netacs.orgresearchgate.net
Future computational studies will likely focus on more complex systems, including the modeling of reaction pathways for catalytic transformations. acs.orgresearchgate.net This can help in designing more effective catalysts by predicting how modifications to the ligand structure will impact catalytic performance. For example, DFT calculations can help understand how the incorporation of different functional groups on the alkoxide ligand might stabilize the Ce(IV) oxidation state or facilitate specific reaction steps. osti.govcore.ac.uk By correlating computational predictions with experimental results, a more profound understanding of the structure-reactivity relationships can be achieved, accelerating the discovery of new applications. researchgate.net
Table 2: Key Parameters from DFT for Understanding Reactivity
| Parameter | Significance |
| Ce-O Bond Length | Indicates the strength and nature of the metal-ligand interaction. acs.orgacs.org |
| HOMO-LUMO Gap | Relates to the electronic stability and reactivity of the complex. researchgate.net |
| Ligand-to-Metal Charge Transfer (LMCT) Bands | Important for understanding photochemical reactivity. researchgate.netacs.org |
| Redox Potential (Calculated) | Predicts the oxidizing power of the Ce(IV) complex. researchgate.netcore.ac.uk |
Expansion of Catalytic Efficiencies and Selectivities in Industrial and Fine Chemical Processes
Cerium(IV) compounds are known for their strong oxidizing capabilities and have been used in various organic transformations. mdpi.comacs.org A key area of future research is to expand the catalytic applications of cerium(IV) 2-methoxyethanolate, focusing on improving efficiency and selectivity in both industrial and fine chemical syntheses. The unique redox properties of the Ce(IV)/Ce(III) couple are central to its catalytic activity. acs.org
Research will likely target the development of catalysts for reactions such as selective oxidations, C-C bond formation, and polymerization. mdpi.comacs.orgresearchgate.net For instance, cerium-based catalysts have shown promise in the epoxidation of olefins. gdut.edu.cn The functionalized nature of the 2-methoxyethanolate ligand could be exploited to tune the catalyst's properties, leading to higher selectivity for desired products and minimizing waste. The development of heterogeneous catalysts based on cerium(IV) 2-methoxyethanolate immobilized on solid supports could also offer advantages in terms of catalyst recovery and reusability, which is crucial for industrial applications. researchgate.net
Exploration of New Functional Materials Applications Based on Unique Ce(IV) Alkoxide Properties
The properties of cerium(IV) alkoxides, including cerium(IV) 2-methoxyethanolate, make them attractive precursors for the synthesis of advanced functional materials. researchgate.net A significant area of future research will be the exploration of new applications in materials science.
One major application is in the preparation of ceria (CeO₂) thin films and nanoparticles via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). atomiclayerdeposition.comresearchgate.netacs.org Cerium(IV) 2-methoxyethanolate, with its potential for good volatility and clean decomposition, could be an excellent precursor for these processes. atomiclayerdeposition.com Ceria has numerous applications, including in catalysts, fuel cells, and as a polishing agent. mdpi.comgoogle.com Furthermore, the ability to form hybrid organic-inorganic materials by reacting cerium(IV) alkoxides with other organic molecules opens up possibilities for creating novel materials with tailored optical, electronic, or catalytic properties. academie-sciences.fr The nonhydrolytic synthesis of ligand-passivated CeO₂ nanocrystals from cerium alkoxides is another promising route to new materials. scispace.com
Q & A
Basic Research Questions
Q. What synthesis methodologies are validated for preparing cerium(4+);2-methoxyethanolate complexes, and how can researchers optimize reaction conditions?
- Methodological Answer : Cerium(IV) complexes, including alkoxide derivatives, are typically synthesized via reflux in alcoholic solvents with metal precursors. For example, cerium(IV) oxide (CeO₂) can react with 2-methoxyethanol under controlled conditions. Key parameters include temperature (reflux at ~78°C for ethanol), reaction time (8–10 hours), and stoichiometric ratios of Ce⁴⁺ to ligand. Catalysts like MgCO₃ or NaOH may enhance yield, as seen in analogous alkoxylation reactions . Purity optimization requires iterative recrystallization or vacuum distillation.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- XRD : To confirm crystallinity and phase purity (e.g., CeO₂ nanoparticles with mean particle sizes of 7.4–27.4 nm, as noted in high-purity reagents) .
- FTIR/ATR : To identify ligand coordination (C-O-C stretching in 2-methoxyethanolate at ~1100 cm⁻¹).
- TEM/SEM : For nanoparticle morphology analysis, particularly for CeO₂-based precursors .
- TGA/DSC : To assess thermal stability and decomposition pathways of the complex.
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Cerium(IV) compounds are hygroscopic and sensitive to hydrolysis. Storage in anhydrous solvents (e.g., dried 2-methoxyethanol) under inert gas (N₂/Ar) is essential. Use sealed, light-resistant containers to prevent photolytic decomposition. Safety protocols from cerium(IV) sulfate SDS advise using PPE (gloves, goggles) and fume hoods due to oxidative hazards .
Advanced Research Questions
Q. What experimental designs are effective for probing the catalytic mechanisms of this compound in oxidation reactions?
- Methodological Answer : Electrochemical studies (e.g., cyclic voltammetry) can elucidate redox behavior. For instance, Ce⁴⁺/Ce³⁺ redox couples enhance catalytic efficiency in acidic media, as shown in Ce(SO₄)₃ systems where Ce⁴⁺ doubled CO₂ evolution in electrolysis . Controlled experiments should vary Ce⁴⁺ concentration (e.g., 2 × 10⁻² M) and monitor current density (40–60 mA) to correlate catalytic activity with electronic structure.
Q. How can researchers resolve contradictions in kinetic data when this compound exhibits dual redox and ligand-centered reactivity?
- Methodological Answer : Contradictions arise from competing pathways (e.g., Ce⁴⁺ acting as oxidant vs. ligand dissociation). Use isotopic labeling (¹⁸O in 2-methoxyethanol) to track oxygen transfer pathways. Statistical tools (ANOVA, t-tests) can differentiate dominant mechanisms. For example, in electrochemical incineration, parallel experiments with/without Ce⁴⁺ isolate its role in enhancing current density .
Q. What computational strategies complement experimental studies to predict the stability and reactivity of this compound?
- Methodological Answer : DFT calculations model ligand-Ce⁴⁺ binding energies and frontier molecular orbitals. Software like Gaussian or ORCA can simulate reaction pathways (e.g., Ce-O bond cleavage). Validate predictions with experimental XRD and spectroscopic data. Structure-activity relationships derived from computational models guide ligand modifications for enhanced stability .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing catalytic efficiency datasets involving cerium(IV) complexes?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Linear regression correlates variables like Ce⁴⁺ concentration and reaction rate. For reproducibility, adhere to IB guidelines: document raw data, calibration curves, and error margins (±5% for high-purity reagents) .
Q. How can researchers ensure reproducibility when synthesizing this compound across labs?
- Methodological Answer : Standardize protocols using IUPAC guidelines. Report detailed conditions (solvent purity, stirring rate, humidity control). Cross-validate with peer labs using shared reference materials (e.g., 99.99% CeO₂ from Kanto Reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
